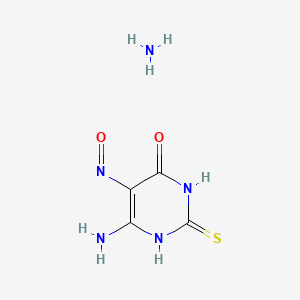
6-Amino-2,3-dihydro-5-nitroso-2-thioxopyrimidin-4(1H)-one, ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2,3-dihydro-5-nitroso-2-thioxopyrimidin-4(1H)-one, ammonium salt is a complex organic compound that belongs to the class of pyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,3-dihydro-5-nitroso-2-thioxopyrimidin-4(1H)-one, ammonium salt typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines, which undergo nitration, reduction, and thiolation reactions under controlled conditions. Common reagents used in these reactions include nitric acid, hydrogen gas, and thiolating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would require optimization of reaction conditions such as temperature, pressure, and pH to maximize yield and purity. Catalysts and solvents play a crucial role in enhancing the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group, altering the compound’s properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitroso and thioxo groups play a crucial role in its biological activity. These functional groups can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
6-Amino-2-thioxopyrimidin-4(1H)-one: Lacks the nitroso group, resulting in different chemical and biological properties.
5-Nitroso-2-thioxopyrimidin-4(1H)-one: Lacks the amino group, affecting its reactivity and applications.
Uniqueness
6-Amino-2,3-dihydro-5-nitroso-2-thioxopyrimidin-4(1H)-one, ammonium salt is unique due to the presence of both nitroso and thioxo groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications.
Properties
CAS No. |
204701-10-0 |
|---|---|
Molecular Formula |
C4H7N5O2S |
Molecular Weight |
189.20 g/mol |
IUPAC Name |
6-amino-5-nitroso-2-sulfanylidene-1H-pyrimidin-4-one;azane |
InChI |
InChI=1S/C4H4N4O2S.H3N/c5-2-1(8-10)3(9)7-4(11)6-2;/h(H4,5,6,7,9,11);1H3 |
InChI Key |
CABNQNSAWNPRJB-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NC(=S)NC1=O)N)N=O.N |
Related CAS |
5451-33-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















